molecular formula C18H16N2O3S B6030913 5-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLENE}-2-IMINO-1,3-THIAZOLAN-4-ONE

5-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLENE}-2-IMINO-1,3-THIAZOLAN-4-ONE

Cat. No.: B6030913
M. Wt: 340.4 g/mol
InChI Key: XVVOTPKDAULKBQ-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLENE}-2-IMINO-1,3-THIAZOLAN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methylene bridge, and a substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLENE}-2-IMINO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or acetic acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLENE}-2-IMINO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the imine group to an amine, or reduce the thiazolidinone ring to a thiazolidine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiazolidines.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the phenyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent, due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLENE}-2-IMINO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. By inhibiting these enzymes, the compound can disrupt various cellular processes, leading to its observed biological activities. Additionally, the compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxy-3-methoxyphenylacetic acid: Shares a similar phenyl group but lacks the thiazolidinone ring.

    Methyl 3,4,5-tris(benzyloxy)benzoate: Contains multiple benzyloxy groups but has a different core structure.

Uniqueness

5-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLENE}-2-IMINO-1,3-THIAZOLAN-4-ONE is unique due to its combination of a thiazolidinone ring and a substituted phenyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

(5Z)-2-amino-5-[(4-methoxy-3-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-14-8-7-13(10-16-17(21)20-18(19)24-16)9-15(14)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,19,20,21)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVOTPKDAULKBQ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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